N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloro-2-methoxybenzamide
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a benzoxazole-based compound . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure .
Synthesis Analysis
A novel compound was synthesized with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The synthesis of benzoxazoles involves reactions of 2-aminophenols with β-diketones .Molecular Structure Analysis
The molecular structure of similar compounds shows a benzene-fused oxazole ring structure . The molecular formula of a similar compound is C19H13N3O2 .Chemical Reactions Analysis
Benzoxazole-based compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . Some compounds showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular formula of C19H13N3O2, an average mass of 315.325 Da, and a monoisotopic mass of 315.100769 Da .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-18-9-6-12(22)10-15(18)20(26)24-13-7-8-16(23)14(11-13)21-25-17-4-2-3-5-19(17)28-21/h2-11H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNKQDSJLUJTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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